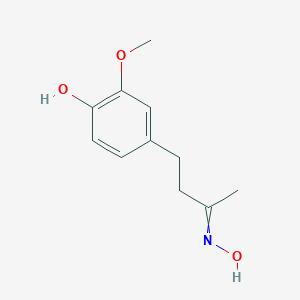
methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Overview
Description
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, also known as MAMC, is an organic compound belonging to the class of imidazoles. The compound is widely used as a building block in organic synthesis, as it can be used to synthesize a variety of compounds with different functional groups. MAMC is also used in scientific research, as it can be used to study the biochemical and physiological effects of different compounds, as well as their mechanisms of action.
Scientific Research Applications
Derivatives of Dipyridoimidazole : Another study focuses on derivatives of dipyridoimidazole, which are mutagenic compounds related to protein pyrolysates. This research might provide insights into similar structural analogues and their biological activity or interactions (G. Saint-Ruf, B. Loukakou, & C. N'zouzi, 1981).
Formation in Nonenzymatic Browning Reactions : The formation of various imidazoles, including 1,3-bis(carboxymethyl)imidazole in model reaction mixtures, has been identified. This study could help understand the synthesis and behavior of similar imidazole compounds in chemical and biological systems (J. Veĺišek et al., 1989).
Angiotensin II Receptor Antagonists : Some imidazole-5-carboxylic acids, with various substituents, show promise as angiotensin II receptor antagonists, hinting at potential therapeutic applications in cardiovascular diseases. Understanding the structure-activity relationships in these studies could be relevant to similar compounds (H. Yanagisawa et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is an imidazole derivative . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary depending on the specific derivative and its biological activity. For instance, some imidazole derivatives act as inhibitors for certain enzymes, while others may interact with specific receptors
Biochemical Pathways
Imidazole derivatives can participate in various biochemical reactions due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with different biochemical pathways . .
Result of Action
The result of the action of a compound refers to the molecular and cellular effects that occur due to the compound’s interaction with its targets. As mentioned earlier, imidazole derivatives can have a wide range of biological activities . .
Biochemical Analysis
Biochemical Properties
Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the synthesis and metabolism of imidazole-containing compounds. For instance, it can act as a substrate or inhibitor for enzymes such as histidine decarboxylase and imidazole glycerol phosphate synthase. These interactions are crucial for the regulation of metabolic pathways involving imidazole derivatives .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can alter the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. For instance, it may inhibit the activity of histidine decarboxylase by binding to its active site, thereby reducing the production of histamine. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in changes in cellular metabolism and function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of imidazole-containing compounds. It interacts with enzymes such as histidine decarboxylase and imidazole glycerol phosphate synthase, which play key roles in these pathways. Additionally, it can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles where it exerts its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, it may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Properties
IUPAC Name |
methyl 4-amino-1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYTVNRGWWHESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609937 | |
| Record name | Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162085-97-4 | |
| Record name | Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)
![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)









